5-AMINO-3-[(1Z)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-Amino-3-[(1Z)-1-cyano-2-(3-nitrophenyl)eth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(1Z)-1-cyano-2-(3-nitrophenyl)eth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of suitable precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the cyano, nitro, and hydroxyethyl groups. This can be accomplished through various substitution and addition reactions, often involving reagents such as cyanogen bromide, nitrobenzene, and ethylene oxide.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This may require the use of coupling agents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reducing agents such as hydrogen gas and palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Conversion of nitro group to amino group.
Substitution: Introduction of various substituents at the cyano and nitro positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-[(1Z)-1-cyano-2-(4-nitrophenyl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-3-[(1Z)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-3-[(1Z)-1-cyano-2-(3-nitrophenyl)eth-1-en-1-yl]-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The uniqueness of 5-amino-3-[(1Z)-1-cyano-2-(3-nitrophenyl)eth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(3-nitrophenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c16-8-11(6-10-2-1-3-12(7-10)21(23)24)14-13(9-17)15(18)20(19-14)4-5-22/h1-3,6-7,22H,4-5,18H2/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQPESRVJPTBI-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=NN(C(=C2C#N)N)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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